Cas no 1797308-01-0 (2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano4,3-cpyrazol-3-yl}methyl)acetamide)

2-(ベンジルスルファニル)-N-({1-メチル-1H,4H,6H,7H-ピラノ[4,3-c]ピラゾール-3-イル}メチル)アセトアミドは、複雑なピラノピラゾール骨格とベンジルチオエーテル構造を有する有機化合物です。この化合物は、医薬品中間体や生物活性分子の合成において有用な前駆体としての潜在性を示します。特に、分子内に含まれる硫黄原子とアミド基は、標的タンパク質との特異的相互作用を可能にするため、創薬研究において重要な構造的特徴を提供します。また、ピラノ環とピラゾール環の融合構造は、化合物の立体障害を最適化し、生体膜透過性の向上が期待されます。合成化学的観点からは、官能基の多様性によりさらなる構造修飾が可能な点が利点です。

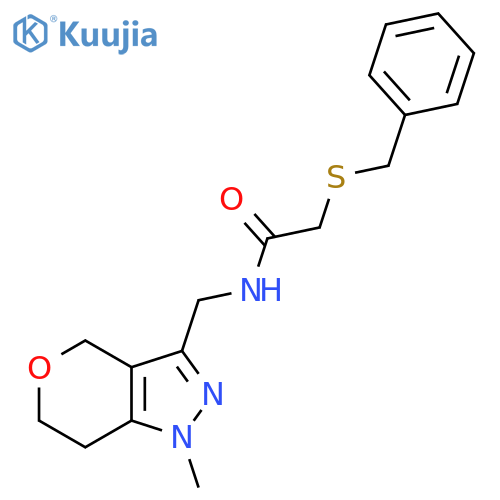

1797308-01-0 structure

商品名:2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano4,3-cpyrazol-3-yl}methyl)acetamide

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano4,3-cpyrazol-3-yl}methyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano4,3-cpyrazol-3-yl}methyl)acetamide

- 2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide

- F6440-3190

- 2-benzylsulfanyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide

- 1797308-01-0

- 2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide

- AKOS024563283

-

- インチ: 1S/C17H21N3O2S/c1-20-16-7-8-22-10-14(16)15(19-20)9-18-17(21)12-23-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,21)

- InChIKey: PCAFYDMXKLPEPF-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC=CC=1)CC(NCC1C2COCCC=2N(C)N=1)=O

計算された属性

- せいみつぶんしりょう: 331.13544809g/mol

- どういたいしつりょう: 331.13544809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 81.4Ų

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano4,3-cpyrazol-3-yl}methyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6440-3190-2μmol |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-4mg |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-50mg |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-10mg |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-1mg |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-10μmol |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-40mg |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-5mg |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-15mg |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6440-3190-20mg |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide |

1797308-01-0 | 20mg |

$148.5 | 2023-09-09 |

2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano4,3-cpyrazol-3-yl}methyl)acetamide 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1797308-01-0 (2-(benzylsulfanyl)-N-({1-methyl-1H,4H,6H,7H-pyrano4,3-cpyrazol-3-yl}methyl)acetamide) 関連製品

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量